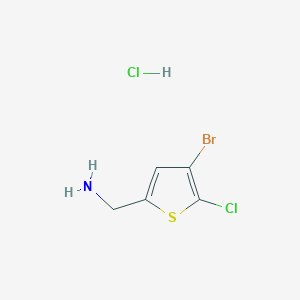
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6BrClNS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring. This compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, thiophene, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 4 and 5 positions, respectively.
Amination: The brominated and chlorinated thiophene is then subjected to amination, where an amine group is introduced at the 2 position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers. Reagents such as hydrogen peroxide and lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride can be compared with similar compounds such as:
(5-Chlorothiophen-2-yl)methanamine hydrochloride: This compound lacks the bromine substituent and has different chemical reactivity and applications.
(4-Bromothiophen-2-yl)methanamine hydrochloride: This compound lacks the chlorine substituent and has distinct properties and uses.
The presence of both bromine and chlorine substituents in this compound makes it unique and versatile for various chemical and biological applications.
Properties
Molecular Formula |
C5H6BrCl2NS |
|---|---|
Molecular Weight |
262.98 g/mol |
IUPAC Name |
(4-bromo-5-chlorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5BrClNS.ClH/c6-4-1-3(2-8)9-5(4)7;/h1H,2,8H2;1H |
InChI Key |
KDDKKSXAUYVSML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)

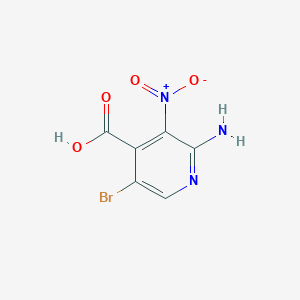

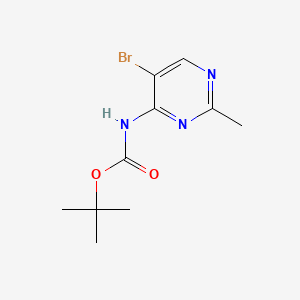
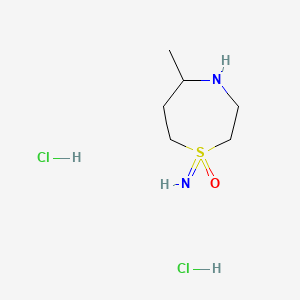
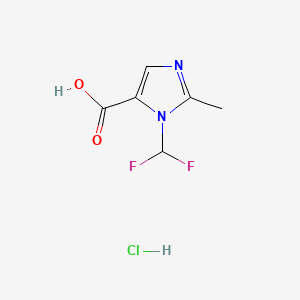
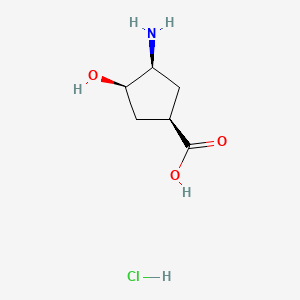

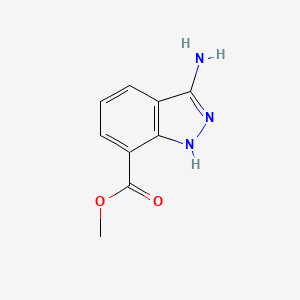
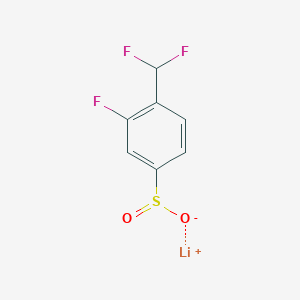
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
